4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide
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Overview
Description
4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide, with the chemical formula C10H15NO2S, is a sulfonamide compound. It consists of a tert-butyl group, a tetrafluoropropoxy-methyl-substituted phenyl ring, and a benzenesulfonamide moiety . This compound finds applications in various fields due to its unique structure.
Preparation Methods
The synthetic routes for this compound involve the reaction of tert-butylamine with 4-(2,2,3,3-tetrafluoropropoxy)benzenesulfonyl chloride. The reaction conditions typically include an organic solvent (such as dichloromethane) and a base (such as triethylamine). Industrial production methods may vary, but they generally follow similar principles .
Chemical Reactions Analysis
Reactivity: 4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide can undergo various reactions, including nucleophilic substitutions, acid-base reactions, and amide hydrolysis.
Common Reagents: Reagents like strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines) are used.
Major Products: The primary products depend on the specific reaction conditions, but they often involve modifications of the sulfonamide or phenyl ring .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity, such as enzyme inhibition.
Medicine: May have applications in drug design or as a pharmacophore.
Industry: Employed in materials science or as a ligand in catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, potentially related to its sulfonamide or fluorinated phenyl groups.
Comparison with Similar Compounds
While there are no direct analogs, the combination of tert-butyl, tetrafluoropropoxy, and benzenesulfonamide functionalities makes this compound unique. Similar compounds may include other sulfonamides or fluorinated aromatic derivatives.
Properties
Molecular Formula |
C20H23F4NO3S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H23F4NO3S/c1-19(2,3)15-6-10-17(11-7-15)29(26,27)25-16-8-4-14(5-9-16)12-28-13-20(23,24)18(21)22/h4-11,18,25H,12-13H2,1-3H3 |
InChI Key |
BTHHBBQURPMXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)COCC(C(F)F)(F)F |
Origin of Product |
United States |
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